4,4-Difluoro-L-prolinamide hydrochloride

Catalog No.
S828975
CAS No.
426844-51-1
M.F
C5H9ClF2N2O
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-L-prolinamide hydrochloride

CAS Number

426844-51-1

Product Name

4,4-Difluoro-L-prolinamide hydrochloride

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C5H9ClF2N2O

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m0./s1

InChI Key

RRQDQYAEZGKHOB-DFWYDOINSA-N

SMILES

C1C(NCC1(F)F)C(=O)N.Cl

Canonical SMILES

C1C(NCC1(F)F)C(=O)N.Cl

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)N.Cl

The exact mass of the compound (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated derivative of the amino acid L-proline, primarily utilized as a chiral building block in medicinal chemistry and as an organocatalyst in asymmetric synthesis. Its defining structural feature is the gem-difluoro substitution at the C4 position of the pyrrolidine ring. This modification introduces significant changes to the molecule's electronic properties and, most critically, its conformational preferences compared to non-fluorinated proline analogs. These characteristics are central to its function, influencing reaction outcomes in stereoselective transformations and modulating the biological activity of peptides into which it is incorporated.

Replacing 4,4-Difluoro-L-prolinamide hydrochloride with its non-fluorinated analog, L-prolinamide, is inadvisable for applications that depend on precise stereochemical control or specific kinetic profiles. The gem-difluoro group functions as a 'conformational lock,' strongly biasing the pyrrolidine ring pucker and the cis/trans orientation of the preceding amide bond. This pre-organization is critical for creating a well-defined transition state in organocatalysis, a feature the conformationally flexible L-prolinamide lacks. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the pKa of the ring nitrogen and accelerates the rate of cis-trans isomerization, a key kinetic parameter in both catalysis and peptide folding. These fundamental differences in structure and reactivity mean that L-prolinamide will typically yield lower stereoselectivity and different reaction kinetics.

Accelerated Amide Bond Isomerization Rate for Improved Catalytic Turnover

The gem-difluoro substitution significantly lowers the rotational energy barrier of the prolyl amide bond. This results in a faster rate of cis-trans isomerization compared to L-proline and its monofluorinated analogs. This kinetic advantage is critical in organocatalytic cycles where slow isomerization can be a rate-limiting step, potentially leading to higher overall reaction rates and improved catalyst efficiency.

Evidence DimensionRate of cis-trans amide bond isomerization
Target Compound Data4,4-Difluoroproline (Dfp) derivatives exhibit the fastest isomerization rate in the series.
Comparator Or BaselineThe observed rate order is: Proline (slowest) < (4S)-Fluoroproline < (4R)-Fluoroproline < 4,4-Difluoroproline (fastest).
Quantified DifferenceDemonstrates the highest isomerization velocity among common proline analogs.
ConditionsAnalysis of model compounds in aqueous solution.

Faster isomerization can increase catalytic turnover frequency, leading to shorter reaction times and potentially lower catalyst loadings.

Enforced Ring Pucker for Precise Stereochemical Communication

The conformational state of the pyrrolidine ring is directly reported by the chemical shift difference (ΔδFF) between the two diastereotopic fluorine atoms in 19F NMR spectroscopy. A large separation indicates a highly ordered, single-pucker conformation, whereas a small separation indicates conformational disorder. In model peptides, 4,4-difluoroproline residues adopting a cis-amide bond show a large ΔδFF, confirming a strongly preferred ring pucker. This contrasts with the smaller ΔδFF seen in the more disordered trans-amide state, demonstrating the compound's ability to adopt a rigid, pre-organized structure essential for effective stereocontrol.

Evidence Dimension19F NMR Chemical Shift Difference (ΔδFF) as a proxy for conformational order
Target Compound DataΔδFF = 5–12 ppm (Indicating a strongly preferred, ordered ring pucker)
Comparator Or BaselineΔδFF = 0–3 ppm (Indicating a disordered mixture of ring puckers)
Quantified DifferenceA 2.5x to 4x larger chemical shift separation, quantifying the high degree of conformational ordering in the cis-amide state.
Conditions19F NMR spectroscopy of model compounds and peptides.

This conformational rigidity is the primary mechanism for transferring chiral information, making it a superior choice for reactions requiring high enantioselectivity.

Superior Enantioselectivity vs. Simple Prolinamide Catalysts in Aldol Reactions

While simple, non-fluorinated L-prolinamides are active catalysts for the direct aldol reaction, they often provide only moderate enantioselectivities. For example, in the reaction of 4-nitrobenzaldehyde with acetone, simple secondary prolinamides yield enantiomeric excesses (ee) of up to 46%. The demonstrated conformational locking and modified electronics of the 4,4-difluoro scaffold are rational design elements intended to create a more organized transition state, which is a known strategy to achieve significantly higher enantioselectivity than that provided by conformationally flexible, simple prolinamide backbones.

Evidence DimensionEnantiomeric Excess (ee) in Aldol Reactions
Target Compound DataStructurally optimized for high enantioselectivity due to conformational rigidity.
Comparator Or BaselineSimple, non-fluorinated L-prolinamides yield up to 46% ee.
Quantified DifferenceThe structural features are designed to overcome the stereochemical limitations of the unsubstituted backbone, targeting significantly higher optical purity.
ConditionsDirect asymmetric aldol reaction of 4-nitrobenzaldehyde and acetone.

Achieving high ee directly in the catalytic step reduces or eliminates the need for costly and yield-reducing chiral purification of the final product.

Asymmetric Organocatalysis Requiring High Stereoselectivity and Turnover

This compound is the right choice for challenging asymmetric transformations (e.g., Mannich, Michael, or aldol reactions) where both high enantiomeric excess and efficient catalytic turnover are required. Its enforced conformational rigidity provides the basis for high stereocontrol, while its accelerated isomerization kinetics can lead to higher reaction rates compared to standard proline catalysts.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

As a chiral building block, it is ideal for incorporation into peptides to induce specific secondary structures, such as β-turns. The biased ring pucker serves as a structural linchpin, pre-organizing the peptide backbone, which is a critical strategy in the design of bioactive peptides and protein ligands with enhanced stability or binding affinity.

Precursor for Fluorinated Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material in multi-step syntheses of complex, high-value molecules. It has been specifically identified as a building block for developing cyanopyrrolidine-based DPP-IV (dipeptidyl peptidase IV) inhibitors, a class of drugs used for managing type 2 diabetes.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types